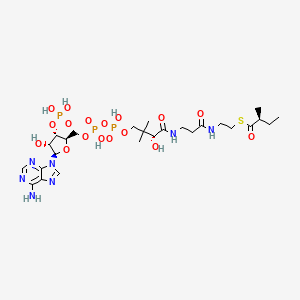

(S)-2-Methylbutanoyl-CoA

Description

Properties

CAS No. |

87069-91-8 |

|---|---|

Molecular Formula |

C26H44N7O17P3S |

Molecular Weight |

851.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-methylbutanethioate |

InChI |

InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,15+,18+,19+,20-,24+/m0/s1 |

InChI Key |

LYNVNYDEQMMNMZ-JRQZLUQRSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of (S)-2-Methylbutanoyl-CoA in Isoleucine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylbutanoyl-CoA is a pivotal intermediate in the catabolic pathway of the essential branched-chain amino acid (BCAA), L-isoleucine. This technical guide provides an in-depth exploration of the formation, degradation, and regulatory significance of this compound. It details the enzymatic reactions that govern its flux, summarizes available quantitative data, outlines key experimental protocols for its study, and illustrates the metabolic pathway through detailed diagrams. Understanding the intricacies of this pathway is crucial for research into metabolic disorders, such as maple syrup urine disease and organic acidurias, and for the development of novel therapeutic strategies.

The Isoleucine Catabolic Pathway: From Amino Acid to Central Metabolism

The breakdown of L-isoleucine, an essential amino acid that must be obtained from the diet, occurs primarily in the mitochondria of tissues like skeletal muscle. This multi-step process converts the carbon skeleton of isoleucine into intermediates that can enter central energy-producing pathways, specifically the tricarboxylic acid (TCA) cycle. Because its degradation yields both acetyl-CoA and propionyl-CoA, isoleucine is classified as both a ketogenic and a glucogenic amino acid.[1]

The catabolic pathway can be divided into several key stages:

Stage 1: Transamination and Oxidative Decarboxylation

-

Transamination: The initial step is a reversible transamination reaction where the α-amino group of L-isoleucine is transferred to α-ketoglutarate. This reaction is catalyzed by branched-chain aminotransferase (BCAT) , yielding glutamate and the branched-chain α-keto acid (BCKA), (S)-α-keto-β-methylvalerate.[2][3]

-

Oxidative Decarboxylation: The (S)-α-keto-β-methylvalerate then undergoes an irreversible oxidative decarboxylation. This critical, rate-limiting step is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex . The reaction consumes NAD+ and Coenzyme A (CoA), releasing CO2 and NADH, and forming the central intermediate of this pathway: This compound .[1][3][4]

Stage 2: The β-Oxidation-like Degradation of this compound

This compound is subsequently degraded through a sequence of four enzymatic reactions that are analogous to the β-oxidation of fatty acids.[4]

-

Dehydrogenation: 2-methyl-branched-chain acyl-CoA dehydrogenase (also known as short/branched-chain acyl-CoA dehydrogenase, SBCAD) catalyzes the FAD-dependent dehydrogenation of this compound to form (E)-2-methylcrotonoyl-CoA (also known as tiglyl-CoA).[5]

-

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond of tiglyl-CoA to produce (2S,3S)-2-methyl-3-hydroxybutyryl-CoA.[6][4]

-

Dehydrogenation: The hydroxyl group is then oxidized in an NAD+-dependent reaction catalyzed by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) , yielding 2-methylacetoacetyl-CoA.[6][4][7]

-

Thiolysis: The final step is the thiolytic cleavage of 2-methylacetoacetyl-CoA, which requires another molecule of Coenzyme A. This reaction is catalyzed by mitochondrial acetoacetyl-CoA thiolase (T2) , also known as β-ketothiolase. The products of this reaction are Acetyl-CoA and Propionyl-CoA .[5][8][9]

Stage 3: Entry into Central Metabolism

-

Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate, or it can be used for the synthesis of ketone bodies or fatty acids.[10]

-

Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to Succinyl-CoA . Succinyl-CoA is an intermediate of the TCA cycle, underscoring the glucogenic nature of isoleucine.[1][9]

Visualization of the Isoleucine Catabolic Pathway

The following diagram illustrates the central role of this compound in the breakdown of isoleucine.

Caption: Isoleucine catabolism pathway.

Quantitative Data on Key Enzymes

While comprehensive kinetic data for all enzymes in the pathway are not consolidated in a single source, the following table summarizes available information for the key enzymes involved in the degradation of this compound.

| Enzyme | Substrate | Km | Vmax | kcat (s⁻¹) | Notes | Reference(s) |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | (S)-α-keto-β-methylvalerate | - | - | - | The kinetic mechanism is consistent with a three-site ping-pong mechanism. Product inhibition by NADH is competitive vs. NAD+, and acyl-CoA is competitive vs. CoA. | [11] |

| 2-methyl-branched-chain acyl-CoA dehydrogenase (SBCAD) | This compound | - | - | - | Data not readily available in summarized form. | |

| Enoyl-CoA Hydratase | (E)-2-methylcrotonoyl-CoA | - | - | - | Catalyzes the hydration of various trans-2-enoyl-CoA thioesters. Specific kinetics for the isoleucine pathway intermediate are not widely reported. | [12] |

| 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) | (2S,3S)-2-methyl-3-hydroxybutyryl-CoA | - | - | - | Enzyme activity can be measured in cultured fibroblasts. Deficiency is linked to mutations in the HADH2 gene. | [4][7] |

| Mitochondrial acetoacetyl-CoA thiolase (T2) | 2-Methylacetoacetyl-CoA | - | - | ~3-fold ↑ with 40mM K+ | Degrades 2-methylacetoacetyl-CoA and acetoacetyl-CoA with similar catalytic efficiencies. Activity is activated by potassium ions. | [8] |

Note: Specific Km and Vmax values are highly dependent on experimental conditions (pH, temperature, ion concentration) and are often determined for enzymes from various species, making a standardized comparison difficult without access to the primary literature for each value.

Experimental Protocols and Methodologies

The study of isoleucine metabolism and its intermediates relies on a suite of advanced biochemical and analytical techniques. Below are outlines of key experimental protocols.

Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This is a cornerstone technique for diagnosing and monitoring inborn errors of metabolism, including defects in the isoleucine pathway. Acyl-CoA intermediates, such as this compound, are often measured indirectly through their corresponding acylcarnitine esters in biological fluids.

Principle: Acyl-CoAs are transesterified to carnitine, forming acylcarnitines, which can be readily analyzed by MS/MS. Each acylcarnitine has a distinct mass-to-charge ratio, allowing for its specific detection and quantification.

General Protocol Outline:

-

Sample Preparation: Biological samples (e.g., plasma, dried blood spots, urine) are collected.

-

Extraction: Acylcarnitines are extracted from the sample matrix, often using a methanol-based solution containing internal standards (isotopically labeled acylcarnitines).

-

Derivatization: The extracted acylcarnitines are derivatized, typically through butylation with acidified butanol, to improve their ionization efficiency and chromatographic properties.[11]

-

MS/MS Analysis: The derivatized sample is introduced into the mass spectrometer, often via flow injection. The instrument is operated in precursor ion scan or multiple-reaction monitoring (MRM) mode to specifically detect molecules that fragment to a common carnitine-related ion, allowing for the identification and quantification of a wide range of acylcarnitines.[8][11]

Caption: Workflow for Acylcarnitine Analysis.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay

Measuring the activity of the BCKDH complex is critical for diagnosing conditions like Maple Syrup Urine Disease (MSUD).

Principle: The assay measures the rate of NADH production resulting from the oxidative decarboxylation of a branched-chain α-keto acid substrate. The production of NADH can be monitored spectrophotometrically. A common method involves coupling the NADH production to the reduction of a tetrazolium salt (like INT), which forms a colored formazan product.[1]

General Protocol Outline:

-

Tissue/Cell Preparation: Mitochondria are isolated from tissue homogenates (e.g., liver, muscle) or cultured cells (e.g., fibroblasts) using differential centrifugation. The protein concentration is determined.

-

Reaction Mixture: A reaction buffer is prepared containing cofactors such as NAD+, Coenzyme A, thiamine pyrophosphate (TPP), and the colorimetric reagent (INT) and coupling enzymes.

-

Initiation: The reaction is initiated by adding the BCKA substrate (e.g., α-keto-β-methylvalerate for the isoleucine pathway).

-

Measurement: The increase in absorbance at the specific wavelength for the formazan product (e.g., 492 nm for INT) is measured over time using a spectrophotometer. The rate of color change is proportional to the BCKDH activity.[1]

Stable Isotope Tracing and Metabolic Flux Analysis

This powerful technique allows researchers to trace the path of atoms from a labeled substrate (e.g., ¹³C-labeled isoleucine) through the metabolic network.

Principle: Cells or organisms are cultured in the presence of a stable isotope-labeled nutrient. The incorporation of the isotope into downstream metabolites is then measured by mass spectrometry. This provides a dynamic view of metabolic flux through the pathway.

General Protocol Outline:

-

Labeling: Cells are cultured in a medium where a standard nutrient (like isoleucine) is replaced with its heavy isotope-labeled counterpart (e.g., [U-¹³C₅]-Isoleucine).

-

Metabolite Extraction: After a defined period, metabolism is quenched, and intracellular metabolites are extracted, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and analyzed by high-resolution mass spectrometry.

-

Flux Analysis: The mass isotopologue distribution (the relative abundance of molecules with different numbers of heavy isotopes) for each metabolite is determined. This distribution pattern is used to calculate the relative or absolute flux through the metabolic pathway.

Regulation and Clinical Significance

The catabolism of isoleucine is tightly regulated, primarily at the BCKDH complex . The activity of this complex is controlled by a phosphorylation/dephosphorylation cycle. A specific BCKDH kinase (BCKDK) phosphorylates and inactivates the complex, while a phosphatase (PPM1K) dephosphorylates and activates it.[4] The kinase itself is allosterically inhibited by BCKAs, creating a feedback mechanism.[8]

Clinical Relevance: Defects in the enzymes of the isoleucine catabolic pathway lead to severe inborn errors of metabolism.

-

Maple Syrup Urine Disease (MSUD): Caused by a deficiency in the BCKDH complex, leading to the accumulation of BCAAs and their corresponding α-keto acids. This results in neurological damage and a characteristic maple syrup odor in the urine.

-

2-Methylbutyryl-CoA Dehydrogenase Deficiency (SBCADD): A defect in the first step of this compound degradation. This leads to the accumulation of 2-methylbutyrylglycine in the urine.

-

β-Ketothiolase Deficiency: A defect in the final thiolysis step, affecting both isoleucine catabolism and ketone body metabolism. It is characterized by intermittent ketoacidotic episodes.[5]

Conclusion

This compound stands as a critical juncture in the metabolic fate of isoleucine. Its formation via the regulated BCKDH complex and its subsequent degradation through a β-oxidation-like pathway are essential for energy homeostasis. The generation of both acetyl-CoA and propionyl-CoA from this pathway highlights the dual ketogenic and glucogenic nature of isoleucine, linking BCAA metabolism directly to the core cellular energy machinery. A thorough understanding of the enzymes, regulatory mechanisms, and analytical methods associated with this compound metabolism is indispensable for advancing our knowledge of metabolic health and disease.

References

- 1. ModelSEED [modelseed.org]

- 2. ModelSEED [modelseed.org]

- 3. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 4. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orpha.net [orpha.net]

- 6. 3-hydroxy-2-methylbutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Amsterdam UMC Locatie AMC - 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) [amc.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thiolase - Wikipedia [en.wikipedia.org]

- 10. uh-ir.tdl.org [uh-ir.tdl.org]

- 11. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Bacterial Production of (S)-2-Methylbutanoyl-CoA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylbutanoyl-CoA is a key branched-chain acyl-CoA intermediate in bacterial metabolism, primarily derived from the catabolism of L-isoleucine. This molecule serves as a precursor for the biosynthesis of branched-chain fatty acids, which are crucial for maintaining cell membrane fluidity and integrity, and are also implicated in the production of various secondary metabolites with pharmaceutical and agricultural applications. Understanding the biosynthesis of this compound is therefore of significant interest for metabolic engineering and the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core biosynthetic pathway, including the key enzymes, their kinetics, regulatory mechanisms, and detailed experimental protocols for their characterization.

The Core Biosynthetic Pathway: L-Isoleucine Catabolism

The primary route for the synthesis of this compound in bacteria is through the catabolic degradation of the essential amino acid L-isoleucine. This pathway involves a two-step enzymatic cascade.

First, L-isoleucine undergoes a reversible transamination reaction to yield (S)-α-keto-β-methylvalerate. This initial step is catalyzed by a branched-chain amino acid aminotransferase (BCAT) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme. These enzymes are crucial in both the biosynthesis and degradation of branched-chain amino acids.[1]

The second and irreversible step is the oxidative decarboxylation of (S)-α-keto-β-methylvalerate to this compound. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) , a large, multi-enzyme complex that is a key regulatory point in the pathway.

The overall reaction can be summarized as follows:

L-Isoleucine + α-Ketoglutarate ⇌ (S)-α-keto-β-methylvalerate + L-Glutamate (catalyzed by BCAT)

(S)-α-keto-β-methylvalerate + NAD⁺ + Coenzyme A → this compound + NADH + H⁺ + CO₂ (catalyzed by BCKDC)

Enzymology of the Pathway

Branched-Chain Amino Acid Aminotransferase (BCAT)

Bacterial BCATs are typically homodimeric or hexameric enzymes that exhibit broad substrate specificity, acting on all three branched-chain amino acids (isoleucine, leucine, and valine).

| Bacterial Species | Substrate | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Helicobacter pylori NCTC 11637[2] | L-Isoleucine | 0.34 | 27.3 | 8.0 | 37 |

| Helicobacter pylori NCTC 11637[2] | α-Ketoglutarate | 0.085 | 27.3 | 8.0 | 37 |

| Lactobacillus paracasei subsp. paracasei CHCC 2115[3] | L-Isoleucine | - | - | 7.3 | 43 |

| Thermus thermophilus | α-Ketoglutarate | 6.59 ± 1.2 | 1.44 ± 0.07 (U/mg) | - | - |

| Thermus thermophilus G104S mutant | α-Ketoglutarate | 132.4 ± 39.4 | 0.078 ± 0.016 (U/mg) | - | - |

| Thermus thermophilus G104S mutant | 3-methyl-2-oxobutanoic acid | 0.019 | 1.7 (U/mg) | - | - |

| Thermus thermophilus G104S mutant | 4-methyl-2-oxovalerate | 0.069 | 2.1 (U/mg) | - | - |

Note: '-' indicates data not available in the cited sources. U/mg refers to units per milligram of protein.

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

The BCKDC is a sophisticated multi-enzyme complex analogous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. It is composed of three catalytic components:

-

E1 (α-keto acid dehydrogenase): A thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the decarboxylation of the α-keto acid.

-

E2 (dihydrolipoyl transacylase): Transfers the acyl group to Coenzyme A.

-

E3 (dihydrolipoamide dehydrogenase): A flavoprotein that reoxidizes the reduced lipoamide cofactor.

Due to the complexity and membrane association of the BCKDC, detailed kinetic data for the entire complex from a wide range of bacteria are less readily available in a standardized format. The activity is often measured as a coupled reaction, monitoring the production of NADH.

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is tightly regulated to meet the metabolic needs of the cell and to prevent the toxic accumulation of intermediates. Regulation occurs at both the transcriptional and post-translational levels.

In many bacteria, the expression of genes encoding the enzymes of the isoleucine catabolic pathway is controlled by global transcriptional regulators that sense the intracellular concentration of branched-chain amino acids.

-

In Gram-negative bacteria, the leucine-responsive regulatory protein (Lrp) plays a key role. Leucine binding to Lrp can either activate or repress the transcription of target genes, including those involved in branched-chain amino acid biosynthesis and catabolism.[4]

-

In Gram-positive bacteria, CodY is a major global regulator that responds to the intracellular levels of branched-chain amino acids and GTP.[4] When branched-chain amino acid levels are high, CodY represses the expression of genes involved in their biosynthesis and transport.

Post-translational regulation of the BCKDC activity is also a critical control point. In some bacteria, the activity of the BCKDC is modulated by phosphorylation and dephosphorylation, catalyzed by a specific kinase (BCKDK) and phosphatase, respectively. Phosphorylation typically inactivates the complex.

Experimental Protocols

Purification of Branched-Chain Amino Acid Aminotransferase (BCAT)

The following is a general protocol for the purification of bacterial BCAT, which may require optimization for specific bacterial species.

Protocol:

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM β-mercaptoethanol). Cells are lysed by sonication or using a French press.

-

Clarification: The cell lysate is centrifuged at high speed (e.g., 100,000 x g) to remove cell debris and insoluble proteins.

-

Anion-Exchange Chromatography: The clarified supernatant is loaded onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with the lysis buffer. Proteins are eluted with a linear gradient of NaCl.

-

Affinity Chromatography: Fractions containing BCAT activity are pooled and applied to an affinity chromatography column (e.g., a matrix coupled with a substrate analog).

-

Hydrophobic Interaction Chromatography: As a final polishing step, the enzyme can be further purified using a hydrophobic interaction column (e.g., Phenyl-Sepharose), eluting with a decreasing salt gradient.

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Assay of Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

BCAT activity can be determined by a coupled-enzyme spectrophotometric assay.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing L-isoleucine, α-ketoglutarate, and pyridoxal 5'-phosphate in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Coupling Enzyme: Add a coupling enzyme, such as glutamate dehydrogenase, and its substrate, NAD⁺ or NADP⁺.

-

Initiation: The reaction is initiated by the addition of the purified BCAT enzyme or cell extract.

-

Measurement: The rate of NADH or NADPH formation, which is coupled to the production of glutamate by BCAT, is monitored by the increase in absorbance at 340 nm.

-

Calculation: The specific activity is calculated based on the molar extinction coefficient of NADH or NADPH.

Assay of Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity

The activity of the BCKDC is typically measured by monitoring the rate of NAD⁺ reduction to NADH.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the α-keto acid substrate ((S)-α-keto-β-methylvalerate), Coenzyme A, and NAD⁺ in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Initiation: The reaction is initiated by the addition of the purified BCKDC or a mitochondrial/cell membrane fraction containing the complex.

-

Measurement: The production of NADH is followed by measuring the increase in absorbance at 340 nm.

-

Calculation: The specific activity is calculated using the molar extinction coefficient of NADH.

Visualizations

Caption: Biosynthesis pathway of this compound from L-isoleucine.

References

- 1. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]

- 2. Purification of branched-chain amino acid aminotransferase from Helicobacter pylori NCTC 11637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and characterization of a branched-chain amino acid aminotransferase from Lactobacillus paracasei subsp. paracasei CHCC 2115 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

(S)-2-Methylbutanoyl-CoA: A Pivotal Intermediate in Mitochondrial Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Methylbutanoyl-CoA is a critical intermediate in the mitochondrial catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. Its metabolism is intrinsically linked to cellular energy production through the tricarboxylic acid (TCA) cycle and has implications for various metabolic states and diseases. This technical guide provides a comprehensive overview of the function of this compound in mitochondrial metabolism, detailing its metabolic fate, relevant enzymatic kinetics, and state-of-the-art experimental protocols for its study.

Core Function in Isoleucine Catabolism

The primary role of this compound is as an intermediate in the breakdown of L-isoleucine, a process that occurs within the mitochondrial matrix. This catabolic pathway ultimately yields two key metabolites that fuel the TCA cycle: acetyl-CoA and propionyl-CoA.[1][2][3] The generation of these products classifies isoleucine as both a ketogenic and a glucogenic amino acid.

The metabolic cascade begins with the transamination of isoleucine to α-keto-β-methylvalerate, catalyzed by branched-chain aminotransferase (BCAT). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form this compound.[1] This is a crucial, irreversible step in BCAA catabolism.

From here, this compound undergoes a series of reactions analogous to fatty acid β-oxidation:

-

Dehydrogenation: this compound is dehydrogenated by 2-methyl-branched chain acyl-CoA dehydrogenase to form tiglyl-CoA.

-

Hydration: Tiglyl-CoA is then hydrated to 2-methyl-3-hydroxybutyryl-CoA.

-

Dehydrogenation: A further dehydrogenation yields 2-methylacetoacetyl-CoA.

-

Thiolysis: Finally, a thiolase cleaves 2-methylacetoacetyl-CoA into acetyl-CoA and propionyl-CoA.[2]

The acetyl-CoA directly enters the TCA cycle by condensing with oxaloacetate to form citrate. The propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, another TCA cycle intermediate.

Data Presentation

Quantitative Data on Relevant Enzymes and Metabolites

The following tables summarize key quantitative data related to the metabolism of this compound and associated molecules.

Table 1: Kinetic Parameters of 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase for this compound

| Substrate | Apparent Km (µM) | Apparent Vmax (µmol min-1 mg-1) | Organism/Tissue |

| This compound | 20 | 2.2 | Rat Liver Mitochondria |

Table 2: Mitochondrial Concentration of Coenzyme A

| Metabolite | Concentration (mM) | Cell Type |

| Coenzyme A | ~5 | Mammalian iBMK cells |

Experimental Protocols

Purification of 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase from Rat Liver Mitochondria

This protocol is adapted from the work of Ikeda and Tanaka (1983).

Materials:

-

Fresh rat liver

-

Isolation buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Sonication buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA

-

DEAE-cellulose column

-

Hydroxyapatite column

-

Gel filtration column (e.g., Sephacryl S-300)

-

Enzyme assay reagents (see Protocol 3)

Procedure:

-

Mitochondrial Isolation: Homogenize fresh rat liver in ice-cold isolation buffer and isolate mitochondria by differential centrifugation.

-

Solubilization: Resuspend the mitochondrial pellet in sonication buffer and sonicate to release matrix proteins. Centrifuge at high speed to remove membrane fragments.

-

DEAE-Cellulose Chromatography: Apply the supernatant to a DEAE-cellulose column equilibrated with sonication buffer. Elute the enzyme with a linear gradient of potassium phosphate.

-

Ammonium Sulfate Precipitation: Precipitate the active fractions with ammonium sulfate.

-

Hydroxyapatite Chromatography: Resuspend the pellet and apply to a hydroxyapatite column. Elute with a phosphate gradient.

-

Gel Filtration: Further purify the active fractions by gel filtration chromatography to obtain a homogenous enzyme preparation.

Quantification of this compound in Mitochondria by LC-MS/MS

This protocol is a generalized procedure based on established methods for acyl-CoA analysis.

Materials:

-

Isolated mitochondria

-

Acetonitrile

-

Methanol

-

Formic acid

-

Internal standards (e.g., 13C-labeled acyl-CoAs)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Extraction: Resuspend the mitochondrial pellet in a cold extraction solution of acetonitrile/methanol/water (2:2:1, v/v/v) containing internal standards.

-

Homogenization and Incubation: Homogenize the sample on ice and incubate for 30 minutes to ensure complete protein precipitation and metabolite extraction.

-

Centrifugation: Centrifuge at high speed to pellet cellular debris.

-

Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol with 0.1% formic acid).

-

LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound based on its specific precursor and product ion transitions.

Enzyme Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex Activity

This spectrophotometric assay measures the reduction of NAD+ to NADH.

Materials:

-

Isolated mitochondria or purified BCKAD complex

-

Assay buffer: 30 mM potassium phosphate (pH 7.5), 5 mM MgCl2, 0.5 mM EDTA, 0.1% Triton X-100

-

Substrate: α-keto-β-methylvalerate

-

Cofactors: 2.5 mM NAD+, 0.2 mM Coenzyme A, 0.2 mM Thiamine pyrophosphate (TPP)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, NAD+, Coenzyme A, and TPP.

-

Enzyme Addition: Add the mitochondrial extract or purified enzyme to the cuvette and incubate for a few minutes at 37°C to equilibrate.

-

Initiation of Reaction: Initiate the reaction by adding the substrate, α-keto-β-methylvalerate.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Calculation: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).

13C-Isoleucine Metabolic Flux Analysis in Cultured Cells

This protocol outlines the general steps for tracing the metabolism of isoleucine using stable isotopes.

Materials:

-

Cultured cells of interest

-

Culture medium containing 13C-labeled L-isoleucine

-

Quenching solution (e.g., ice-cold saline)

-

Extraction solvent (e.g., methanol/water)

-

GC-MS or LC-MS/MS for analyzing isotopic enrichment in downstream metabolites

Procedure:

-

Cell Culture: Culture cells to the desired confluency.

-

Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of 13C-labeled L-isoleucine.

-

Metabolic Steady State: Allow the cells to grow in the labeled medium until they reach a metabolic and isotopic steady state.

-

Quenching and Extraction: Rapidly quench metabolism by washing the cells with ice-cold saline. Extract the intracellular metabolites using a cold extraction solvent.

-

Analysis of Isotopic Enrichment: Analyze the cell extracts using mass spectrometry to determine the mass isotopomer distribution of key metabolites in the isoleucine catabolic pathway and the TCA cycle (e.g., succinate, citrate).

-

Flux Calculation: Use metabolic flux analysis software to fit the measured isotopomer distributions to a metabolic model, thereby quantifying the intracellular metabolic fluxes.

Mandatory Visualization

Caption: Mitochondrial catabolism of L-isoleucine.

Caption: Experimental workflow for metabolic flux analysis.

References

(S)-2-Methylbutanoyl-CoA: A Key Starter Unit for the Biosynthesis of Complex Polyketides

(S)-2-Methylbutanoyl-CoA, a branched-chain acyl-CoA derived from the catabolism of the essential amino acid L-isoleucine, serves as a crucial starter unit in the biosynthesis of a diverse array of bioactive polyketides. Its incorporation by modular polyketide synthases (PKSs) initiates the assembly of complex carbon skeletons, leading to the formation of valuable natural products with significant applications in medicine and agriculture. This in-depth technical guide provides a comprehensive overview of the role of this compound in polyketide synthesis, detailing its biosynthetic origins, enzymatic machinery, and incorporation into polyketide backbones. The guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.

Biosynthesis of this compound from L-Isoleucine

The primary route for the formation of this compound in most organisms is through the catabolism of L-isoleucine. This metabolic pathway involves a series of enzymatic reactions that convert the amino acid into its corresponding acyl-CoA thioester.

The initial step is the reversible transamination of L-isoleucine to (S)-α-keto-β-methylvalerate, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT). This enzyme utilizes pyridoxal phosphate (PLP) as a cofactor and typically uses α-ketoglutarate as the amino group acceptor, producing glutamate in the process.

The subsequent and irreversible step is the oxidative decarboxylation of (S)-α-keto-β-methylvalerate to this compound. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKAD) complex, a large, multi-enzyme complex located in the mitochondria of eukaryotes and the cytoplasm of prokaryotes. The BCKAD complex is composed of three catalytic components: E1 (α-keto acid dehydrogenase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoyl dehydrogenase). This complex utilizes thiamine pyrophosphate (TPP), lipoamide, coenzyme A (CoA), FAD, and NAD+ as cofactors.[1]

Incorporation of this compound into Polyketide Backbones

This compound serves as a starter unit for Type I modular PKSs. The process is initiated by the loading of the starter unit onto the acyl carrier protein (ACP) of the loading module or the first extension module of the PKS assembly line. This reaction is catalyzed by a specific acyltransferase (AT) domain that recognizes and selects this compound from the cellular pool of acyl-CoAs.

Once loaded onto the ACP, the 2-methylbutanoyl group is transferred to the active site cysteine of the ketosynthase (KS) domain of the first extension module. The KS domain then catalyzes a Claisen condensation reaction between the starter unit and an extender unit (typically malonyl-CoA or methylmalonyl-CoA) that is loaded onto the ACP of the same module. This condensation reaction results in the formation of a β-ketoacyl-ACP intermediate and the elongation of the polyketide chain. This cycle of chain elongation and optional reduction, dehydration, and enoylreduction steps is repeated across subsequent modules of the PKS, ultimately leading to the synthesis of the full-length polyketide chain.

A prominent example of a polyketide class derived from an this compound starter unit is the avermectins, a group of potent anthelmintic and insecticidal macrolides produced by Streptomyces avermitilis. The "a" series of avermectins, such as avermectin A1a and B1a, are initiated with this compound.

Quantitative Data

The efficiency of this compound formation and its incorporation into polyketides are influenced by the kinetic properties of the enzymes involved and the intracellular concentrations of precursors.

Table 1: Kinetic Parameters of Enzymes in the this compound Biosynthetic Pathway

| Enzyme | Substrate | Organism | Km (µM) | kcat (s-1) | Reference |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | L-Isoleucine | Lactococcus lactis | 1,200 | Not Reported | (Yvon et al., 1997) |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex | (S)-α-Keto-β-methylvalerate | Bovine Liver | 13 | Not Reported | (Pettit et al., 1978) |

Table 2: Production Titers of Polyketides Derived from this compound Precursors

| Polyketide | Producer Strain | Precursor Fed | Precursor Concentration | Titer (mg/L) | Reference |

| Avermectin B1a | Streptomyces avermitilis | L-Isoleucine | 2 g/L | ~450 | (Guo et al., 2015) |

| Doramectin | S. avermitilis (bkd mutant) | Cyclohexanecarboxylic acid | Not specified | ~500 | [2] |

Experimental Protocols

Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This protocol is adapted from Yvon et al. (1997) and measures the formation of glutamate from α-ketoglutarate.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM L-isoleucine, 10 mM α-ketoglutarate, and 0.1 mM pyridoxal phosphate.

-

Enzyme Preparation: Prepare a cell-free extract or purified enzyme solution.

-

Initiation: Start the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid).

-

Analysis: Centrifuge to remove precipitated protein. The amount of glutamate produced can be quantified by HPLC with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection.

Precursor Feeding Study for Avermectin Production

This protocol is a general guide based on practices in the field.

-

Strain and Culture Conditions: Use a high-yielding strain of Streptomyces avermitilis. Grow the strain in a suitable production medium.

-

Precursor Preparation: Prepare a sterile stock solution of L-isoleucine or 2-methylbutyric acid.

-

Feeding: Add the precursor to the culture at a specific time point during fermentation (e.g., at the beginning of the stationary phase).

-

Fermentation: Continue the fermentation for the desired production period.

-

Extraction: At the end of the fermentation, extract the avermectins from the whole broth (mycelium and supernatant) using an organic solvent (e.g., ethyl acetate or acetone).

-

Analysis: Analyze the extracted avermectins by HPLC or LC-MS/MS.

HPLC Analysis of Avermectins

This is a representative HPLC method for the analysis of avermectins.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Gradient Program: Start with a lower concentration of acetonitrile (e.g., 60%) and increase to a higher concentration (e.g., 95%) over a period of 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 245 nm.

-

Quantification: Use a standard curve of authentic avermectin standards to quantify the products.

LC-MS/MS Analysis of Doramectin

This is a representative LC-MS/MS method for the sensitive detection and quantification of doramectin.

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water, both containing a small amount of formic acid (e.g., 0.1%).

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for doramectin (e.g., m/z 916.6 -> 331.2).[3]

-

Quantification: Use a standard curve of doramectin to quantify the analyte in the samples.

Conclusion

This compound is a pivotal precursor for the biosynthesis of a significant class of polyketide natural products. Understanding the enzymatic machinery responsible for its formation and its selective incorporation by PKSs is fundamental for harnessing and engineering these biosynthetic pathways. The methodologies and data presented in this guide provide a foundation for researchers to further explore the role of this important starter unit in generating structural diversity in polyketides and to develop novel strategies for the production of valuable bioactive compounds. Future research in this area, including detailed structural studies of the enzymes and PKS modules involved, will undoubtedly pave the way for the rational design and combinatorial biosynthesis of new and improved polyketide-based therapeutics.

References

Unveiling a Key Metabolite: Discovery and Characterization of (S)-2-Methylbutanoyl-CoA in Novel Actinomycetes

A Technical Guide for Researchers and Drug Development Professionals

The discovery of novel metabolic pathways in microorganisms is a cornerstone of natural product drug discovery and synthetic biology. This guide provides an in-depth technical overview of the identification and characterization of (S)-2-Methylbutanoyl-CoA, a crucial precursor in the biosynthesis of various secondary metabolites, within the context of a newly isolated actinomycete strain. The methodologies, data analysis, and pathway visualizations presented herein are based on established techniques for the analysis of acyl-CoA species in microorganisms.

Quantitative Analysis of Acyl-CoA Pools

A critical step in understanding the metabolic landscape of a novel organism is the quantitative analysis of its intracellular acyl-CoA pools. This data provides insights into the relative abundance of different building blocks available for various biosynthetic pathways. The following table summarizes a representative analysis of acyl-CoA pools in a novel actinomycete, compared to known species. This comparative approach is essential for identifying unique metabolic features of the new organism.

| Acyl-CoA Species | Novel Actinomycete Strain (nmol/g wet weight) | Streptomyces coelicolor (nmol/g wet weight) | Mycobacterium smegmatis (nmol/g wet weight) |

| Acetyl-CoA | 15.2 ± 2.1 | 12.8 ± 1.5 | 20.5 ± 3.0 |

| Propionyl-CoA | 8.7 ± 1.2 | 6.1 ± 0.9 | 11.3 ± 1.8 |

| Butyryl-CoA | 3.1 ± 0.5 | 2.5 ± 0.4 | 4.2 ± 0.7 |

| This compound | 5.4 ± 0.8 | 1.2 ± 0.2 | 0.8 ± 0.1 |

| Isobutyryl-CoA | 2.9 ± 0.4 | 3.5 ± 0.6 | 1.9 ± 0.3 |

| Malonyl-CoA | 10.5 ± 1.7 | 9.3 ± 1.4 | 14.1 ± 2.2 |

| Succinyl-CoA | 7.8 ± 1.1 | 8.2 ± 1.3 | 9.5 ± 1.6 |

This data is representative and compiled for illustrative purposes based on typical acyl-CoA distributions in actinomycetes.

The significantly higher level of this compound in the novel strain suggests the presence of active metabolic pathways utilizing this precursor, warranting further investigation into its biosynthetic origins and downstream applications.

Experimental Protocols

The accurate identification and quantification of this compound and other acyl-CoAs require robust experimental protocols. The following methodologies are based on established and widely used techniques in the field.[1]

Extraction of Acyl-CoAs from Bacterial Cells

This protocol is designed to efficiently extract a broad range of acyl-CoA molecules from actinomycete cultures.

Materials:

-

Bacterial cell pellet

-

Extraction solution: 2:1:1 (v/v/v) mixture of isopropanol, ethyl acetate, and 50 mM KH2PO4 buffer (pH 7.2)

-

Internal standard (e.g., [¹³C₃]-malonyl-CoA)

-

0.1 M acetic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis WAX)

-

Methanol

-

5% (v/v) ammonium hydroxide

-

2% (v/v) formic acid in 50% methanol

Procedure:

-

Harvest bacterial cells by centrifugation at 4°C.

-

Resuspend the cell pellet in the pre-chilled extraction solution containing the internal standard.

-

Lyse the cells using a bead beater or sonicator on ice.

-

Centrifuge the lysate to pellet cell debris.

-

Transfer the supernatant to a new tube and add 0.1 M acetic acid.

-

Vortex and centrifuge to separate the aqueous and organic phases.

-

Collect the aqueous phase containing the acyl-CoAs.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the aqueous extract onto the SPE cartridge.

-

Wash the cartridge with 0.1 M acetic acid.

-

Elute the acyl-CoAs with 5% ammonium hydroxide in 50% methanol.

-

Dry the eluate under a stream of nitrogen and resuspend in 2% formic acid in 50% methanol for LC-MS/MS analysis.

Quantification by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method allows for the sensitive and specific quantification of a wide range of acyl-CoA species.[2]

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A C18 reversed-phase column suitable for polar molecules.

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

-

Gradient: A linear gradient from 0% to 60% B over 15 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

MS/MS Conditions:

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each acyl-CoA. For this compound, a characteristic transition would be monitored.

-

Quantification: Generate a standard curve using authentic standards of each acyl-CoA and normalize to the internal standard.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and the experimental approach is crucial for understanding the significance of the discovery of this compound.

Caption: Experimental workflow for the discovery of this compound.

The presence of this compound is often linked to the biosynthesis of polyketides, a diverse class of natural products with a wide range of biological activities. The following diagram illustrates a putative metabolic pathway where this compound serves as a starter unit for polyketide synthesis.

Caption: Putative pathway for polyketide synthesis using this compound.

Conclusion

The identification of this compound in a novel organism, particularly at elevated concentrations, is a significant finding that can guide the search for new bioactive compounds. The methodologies and workflows presented in this guide provide a robust framework for the discovery and characterization of this and other key metabolic intermediates. By integrating quantitative metabolomics with genomics, researchers can efficiently link novel metabolites to their biosynthetic pathways, accelerating the discovery and development of new therapeutics.

References

The Enzymatic Keystone of Isoleucine Catabolism: A Technical Guide to (S)-2-Methylbutanoyl-CoA Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of (S)-2-Methylbutanoyl-CoA is a critical, rate-limiting step in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. This reaction is catalyzed by the mitochondrial multi-enzyme complex, the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex. Dysregulation of this enzymatic step is implicated in several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), making the BCKDH complex a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of the enzymatic reaction leading to this compound formation, including the enzyme's structure, mechanism, kinetics, and detailed experimental protocols for its study.

The Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The BCKDH complex is a large, intricate multi-enzyme assembly located on the inner mitochondrial membrane. It belongs to the family of α-ketoacid dehydrogenase complexes, which also includes the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[1] The BCKDH complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from the transamination of the three BCAAs: leucine, isoleucine, and valine.[1][2]

The overall reaction for the formation of this compound from its corresponding α-keto acid, (S)-α-keto-β-methylvaleric acid, is as follows:

(S)-α-keto-β-methylvaleric acid + NAD⁺ + Coenzyme A → this compound + NADH + H⁺ + CO₂

Structure and Components

The mammalian BCKDH complex is composed of three catalytic components:

-

E1 (α-Ketoacid Dehydrogenase): A heterotetramer (α₂β₂) that catalyzes the decarboxylation of the α-keto acid. The α-subunit is encoded by the BCKDHA gene and the β-subunit by the BCKDHB gene.[2]

-

E2 (Dihydrolipoyl Transacylase): A 24-meric core, encoded by the DBT gene, that catalyzes the transfer of the acyl group to Coenzyme A.[2]

-

E3 (Dihydrolipoamide Dehydrogenase): A homodimer, encoded by the DLD gene, which is a common subunit for all α-ketoacid dehydrogenase complexes. It reoxidizes the dihydrolipoamide cofactor of E2.[2]

The complex also has two regulatory enzymes associated with it: a specific kinase (BCKDK) that phosphorylates and inactivates the E1 component, and a phosphatase (PPM1K) that dephosphorylates and activates it.[3]

Cofactors

The catalytic activity of the BCKDH complex is dependent on five essential cofactors:

-

Thiamine Pyrophosphate (TPP): A cofactor for the E1 component, involved in the decarboxylation of the α-keto acid.

-

Lipoic Acid (Lipoamide): Covalently bound to the E2 component, it accepts the acyl group from E1 and transfers it to Coenzyme A.

-

Flavin Adenine Dinucleotide (FAD): A prosthetic group of the E3 component, it is reduced by dihydrolipoamide.

-

Nicotinamide Adenine Dinucleotide (NAD⁺): The final electron acceptor, it is reduced by FADH₂ on the E3 component.

-

Coenzyme A (CoA): The acceptor of the acyl group from the E2 component.

Quantitative Data on BCKDH Activity

The kinetic parameters of the BCKDH complex have been determined for its various substrates. The apparent Michaelis constant (Km) for (S)-α-keto-β-methylvalerate, the precursor to this compound, provides insight into the enzyme's affinity for this specific substrate.

| Substrate | Apparent Km (µM) | Source Organism |

| (S)-α-keto-β-methylvaleric acid | 37 | Bovine Kidney |

| α-Ketoisovalerate (from Valine) | 40 | Bovine Kidney |

| α-Ketoisocaproate (from Leucine) | 50 | Bovine Kidney |

Table 1: Apparent Michaelis Constants (Km) of the Bovine Kidney BCKDH Complex for Branched-Chain α-Keto Acids.[4]

The specific activity of the BCKDH complex with α-keto-β-methylvalerate is comparable to that with α-ketoisovalerate, and slightly lower than that with α-ketoisocaproate. The ratios of specific activities for α-ketoisocaproate:α-ketoisovalerate:α-keto-β-methylvalerate are approximately 1.5:2.0:1.0.[4]

Enzymatic Reaction Mechanism

The formation of this compound by the BCKDH complex proceeds through a series of coordinated steps involving the three enzymatic components and their respective cofactors.

Experimental Protocols

Purification of the BCKDH Complex from Bovine Kidney Mitochondria

This protocol is adapted from the method described by Pettit et al. (1979).[5]

Materials:

-

Fresh bovine kidney

-

Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Mitochondrial isolation buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4)

-

Solubilization buffer: 50 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT), 0.5% (v/v) Triton X-100

-

Polyethylene glycol (PEG) 6000

-

DEAE-cellulose column

-

Hydroxyapatite column

-

Ultracentrifuge

Procedure:

-

Mitochondrial Isolation:

-

Homogenize fresh bovine kidney in homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the mitochondria.

-

Wash the mitochondrial pellet with mitochondrial isolation buffer.

-

-

Solubilization of the BCKDH Complex:

-

Resuspend the mitochondrial pellet in solubilization buffer.

-

Stir the suspension for 1 hour at 4°C.

-

Centrifuge at high speed to remove insoluble material.

-

-

PEG Fractionation:

-

Add solid PEG 6000 to the supernatant to a final concentration of 6% (w/v).

-

Stir for 30 minutes at 4°C and then centrifuge to collect the precipitate containing the BCKDH complex.

-

-

Chromatography:

-

Dissolve the PEG precipitate in a minimal volume of column buffer and apply to a DEAE-cellulose column equilibrated with the same buffer.

-

Elute the complex with a linear gradient of potassium phosphate.

-

Pool the active fractions and apply to a hydroxyapatite column.

-

Elute the BCKDH complex with a phosphate gradient.

-

-

Purity Assessment:

-

Assess the purity of the final preparation by SDS-PAGE.

-

BCKDH Activity Assay

1. Spectrophotometric Assay:

This assay measures the rate of NAD⁺ reduction to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

-

Assay buffer: 50 mM potassium phosphate (pH 7.4), 1 mM MgCl₂, 0.2 mM TPP, 1 mM DTT

-

Substrate: (S)-α-keto-β-methylvaleric acid (typically 0.1-1 mM)

-

Cofactors: 2.5 mM NAD⁺, 0.4 mM Coenzyme A

-

Purified BCKDH complex

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD⁺, and Coenzyme A.

-

Add the purified BCKDH complex to the reaction mixture and incubate for a few minutes at 30°C to allow for temperature equilibration.

-

Initiate the reaction by adding the substrate, (S)-α-keto-β-methylvaleric acid.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

2. Radiochemical Assay:

This highly sensitive assay measures the release of ¹⁴CO₂ from a radiolabeled α-keto acid substrate.

Materials:

-

Assay buffer: 30 mM potassium phosphate (pH 7.2), 5 mM MgCl₂, 2 mM DTT, 0.2 mM TPP

-

Radiolabeled substrate: (S)-α-keto-β-methyl[1-¹⁴C]valeric acid

-

Cofactors: 1 mM NAD⁺, 0.1 mM Coenzyme A

-

Purified BCKDH complex

-

Scintillation vials and scintillation fluid

-

CO₂ trapping agent (e.g., hyamine hydroxide)

Procedure:

-

Prepare a reaction mixture in a sealed vial containing assay buffer, cofactors, and the purified BCKDH complex.

-

Place a small cup containing a CO₂ trapping agent inside the sealed vial.

-

Initiate the reaction by injecting the radiolabeled substrate into the reaction mixture.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by injecting a strong acid (e.g., perchloric acid), which will release the ¹⁴CO₂ from the solution.

-

Allow the ¹⁴CO₂ to be trapped by the trapping agent for an additional period.

-

Transfer the trapping agent to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Signaling Pathway: Regulation of BCKDH Activity

The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle, which responds to the nutritional state of the organism.

High levels of branched-chain α-keto acids, the substrates of the BCKDH complex, inhibit the BCKDH kinase, leading to an increase in the active, dephosphorylated form of the enzyme.[6] Conversely, under conditions of energy sufficiency (high ATP/ADP ratio), the kinase is more active, leading to the inactivation of the BCKDH complex.

Conclusion

The enzymatic formation of this compound by the branched-chain α-keto acid dehydrogenase complex is a pivotal reaction in isoleucine metabolism. A thorough understanding of this complex's structure, function, and regulation is essential for researchers and drug development professionals targeting metabolic diseases. The detailed methodologies provided in this guide offer a foundation for the further investigation of this critical enzyme and its role in human health and disease.

References

- 1. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 3. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of branched chain alpha-ketoacid dehydrogenase from bovine liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Localization of (S)-2-Methylbutanoyl-CoA Pools

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(S)-2-Methylbutanoyl-CoA is a short-chain branched-chain acyl-CoA molecule produced during the degradation of isoleucine. The catabolism of BCAAs, including isoleucine, leucine, and valine, plays a significant role in various physiological processes, including energy production, protein synthesis, and signaling pathways. Dysregulation of BCAA metabolism has been implicated in several metabolic disorders, such as insulin resistance, type 2 diabetes, and maple syrup urine disease. Therefore, a detailed understanding of the subcellular compartmentalization of BCAA catabolic intermediates like this compound is crucial for advancing our knowledge in these areas and for the development of novel therapeutic strategies.

Metabolic Pathway of this compound Formation

The formation of this compound is an integral part of the isoleucine catabolic pathway, which primarily occurs within the mitochondria . The initial steps of BCAA catabolism, however, begin in the cytoplasm.

Cytoplasmic Transamination

The first step in isoleucine catabolism is a reversible transamination reaction that occurs in the cytoplasm . The enzyme branched-chain amino acid transaminase (BCAT) transfers the amino group from isoleucine to α-ketoglutarate, yielding α-keto-β-methylvalerate and glutamate.

Mitochondrial Oxidative Decarboxylation

The resulting α-keto-β-methylvalerate is then transported into the mitochondrial matrix . Inside the mitochondria, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate. This reaction produces this compound, NADH, and CO2. The BCKDH complex is a critical regulatory point in BCAA catabolism.

The metabolic fate of this compound within the mitochondria is to be further metabolized to propionyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for biosynthesis.

Figure 1: Isoleucine catabolism pathway leading to this compound.

Cellular Localization of this compound Pools

Based on the known enzymatic steps of isoleucine catabolism, the primary location of the this compound pool is the mitochondrial matrix . The oxidative decarboxylation step that produces it is exclusively mitochondrial.

While the primary pool is mitochondrial, the possibility of small, transient cytosolic pools cannot be entirely ruled out, potentially arising from transport mechanisms or yet-uncharacterized metabolic pathways. However, the prevailing evidence strongly points to the mitochondria as the main site of this compound synthesis and metabolism.

Quantitative Data on Subcellular Distribution

A comprehensive review of the current scientific literature reveals a notable gap in the specific quantitative data for the subcellular concentrations of this compound. While advanced methodologies exist for such measurements, published studies have yet to report the absolute or relative concentrations of this particular acyl-CoA in different organelles like mitochondria and cytoplasm.

The following table structure is provided as a template for future research findings.

| Cellular Compartment | Concentration of this compound | Method of Quantification | Reference |

| Mitochondria | Data not currently available | LC-MS/MS | - |

| Cytoplasm | Data not currently available | LC-MS/MS | - |

| Peroxisomes | Data not currently available | LC-MS/MS | - |

| Nucleus | Data not currently available | LC-MS/MS | - |

Table 1: Quantitative Data on the Subcellular Localization of this compound (Illustrative).

Experimental Protocols for Quantification

The quantification of short-chain acyl-CoAs within subcellular compartments is a technically demanding process that requires a combination of precise organelle isolation, efficient metabolite extraction, and sensitive analytical techniques.

Subcellular Fractionation

The isolation of mitochondria and other organelles is the first critical step. Differential centrifugation is a widely used and effective method.

Protocol: Differential Centrifugation for Mitochondrial Isolation

-

Homogenization: Harvest cells or tissue and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with protease inhibitors) and incubate on ice to allow swelling. Homogenize the swollen cells using a Dounce homogenizer with a loose-fitting pestle.

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Cytosol Fraction: The resulting supernatant is the cytosolic fraction.

-

Washing: Wash the mitochondrial pellet with a mitochondrial isolation buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4) and repeat the high-speed centrifugation to obtain a purified mitochondrial fraction.

An In-depth Technical Guide to (S)-2-Methylbutanoyl-CoA: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylbutanoyl-CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid L-isoleucine. As an acyl-CoA thioester, it plays a crucial role in cellular metabolism, linking amino acid breakdown to energy production and the synthesis of other biomolecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on its role in metabolic pathways. Detailed information on its analysis is also presented to support further research and development in areas targeting metabolic disorders and related therapeutic interventions.

Chemical Structure and Identification

This compound is a complex molecule comprising a 2-methylbutanoyl group linked via a thioester bond to the sulfhydryl group of Coenzyme A. The stereochemistry at the second carbon of the 2-methylbutanoyl moiety is of the (S) configuration.

The structure of this compound is formally derived from the condensation of the thiol group of coenzyme A with the carboxyl group of (2S)-2-methylbutanoic acid[1].

Synonyms:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C26H44N7O17P3S | [2] |

| Molecular Weight | 851.7 g/mol | [2] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-methylbutanethioate | [2] |

| SMILES | CC--INVALID-LINK--C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(=O)(O)O">C@Hn1cnc2c(N)ncnc12 | [3] |

| InChI Key | LYNVNYDEQMMNMZ-JRQZLUQRSA-N | [2] |

| Physical State | Solid (predicted) | [4] |

| Solubility | No specific data available. Expected to be soluble in aqueous solutions due to the hydrophilic nature of the Coenzyme A moiety. | |

| Melting Point | Not available | |

| Boiling Point | Not available |

Biological Significance and Signaling Pathways

This compound is a key metabolic intermediate in the catabolism of L-isoleucine, a branched-chain amino acid (BCAA). The breakdown of BCAAs is a critical process for energy production, particularly in muscle tissue, and for providing precursors for the synthesis of other molecules.

The catabolic pathway of isoleucine begins with its transamination to α-keto-β-methylvalerate, followed by oxidative decarboxylation to form this compound[3][5][6]. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex. Subsequently, this compound enters a series of reactions analogous to the β-oxidation of fatty acids. It is dehydrogenated by short/branched-chain acyl-CoA dehydrogenase (SBCAD) to form tiglyl-CoA. Further enzymatic steps lead to the eventual production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy generation[3][5][6].

A deficiency in the SBCAD enzyme leads to the accumulation of this compound and its derivatives, resulting in the genetic disorder known as 2-methylbutyryl-CoA dehydrogenase deficiency[7].

Below is a diagram illustrating the central role of this compound in the isoleucine degradation pathway.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isoleucine Metabolism: Pathways, Regulation, and Physiological Significance - Creative Proteomics [creative-proteomics.com]

- 7. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

(S)-2-Methylbutanoyl-CoA: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylbutanoyl-CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. This technical guide provides an in-depth overview of its natural occurrence, metabolic pathways, and the analytical methodologies for its detection and quantification. While its presence is transient as a metabolic intermediate, its role is crucial in cellular energy production and the biosynthesis of various secondary metabolites. This document summarizes the available quantitative data, details experimental protocols for its analysis, and provides visual representations of the relevant biochemical pathways and analytical workflows.

Natural Sources and Occurrence

This compound is primarily found within the mitochondrial matrix of various organisms as a product of L-isoleucine degradation. Its natural occurrence is intrinsically linked to the metabolic processing of this amino acid.

-

Mammalian Tissues: In mammals, including humans (Homo sapiens), cattle (Bos taurus), and mice, this compound is generated in tissues that actively metabolize branched-chain amino acids, such as skeletal muscle, liver, and adipose tissue.[1][2] The catabolism of isoleucine in these tissues contributes to the cellular pools of acetyl-CoA and propionyl-CoA, which are key players in the citric acid cycle and gluconeogenesis.[3][4]

-

Microorganisms: Various bacteria, including Escherichia coli and Pseudomonas aeruginosa, utilize the isoleucine degradation pathway, thus producing this compound as an intermediate. In some microorganisms, this molecule can also serve as a precursor for the biosynthesis of secondary metabolites.

-

Plants: In the plant kingdom, this compound and its derivatives are involved in the biosynthesis of various natural products. For instance, it serves as a building block for the acyl moiety of certain capsaicinoids in chili peppers (Capsicum species).[5]

Metabolic Pathway: Isoleucine Catabolism

This compound is a key intermediate in the catabolic pathway of L-isoleucine. This process involves a series of enzymatic reactions that convert the amino acid into central metabolic intermediates.[4][6]

The overall pathway can be summarized as follows:

-

Transamination: L-isoleucine is first converted to (S)-α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).[3]

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation to form this compound. This irreversible step is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[4]

-

Dehydrogenation: this compound is then dehydrogenated to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD).

-

Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA.

-

Dehydrogenation: A subsequent dehydrogenation yields 2-methylacetoacetyl-CoA.

-

Thiolysis: Finally, 2-methylacetoacetyl-CoA is cleaved by β-ketothiolase into acetyl-CoA and propionyl-CoA.[6]

These end products can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways.[3]

Figure 1: Metabolic pathway of L-isoleucine catabolism.

Quantitative Data

Direct quantitative data on the cellular or tissue concentrations of this compound are scarce in the scientific literature. This is largely due to its transient nature as a metabolic intermediate. However, data on the concentrations of other short-chain acyl-CoAs and the metabolic flux through the isoleucine pathway provide valuable context.

| Compound | Tissue/Cell Type | Concentration (pmol/mg wet weight) | Reference |

| Acetyl-CoA | Mouse Heart | 5.77 ± 3.08 | [7][8] |

| Propionyl-CoA | Mouse Heart | 0.476 ± 0.224 | [7][8] |

| Crotonyl-CoA | Mouse Heart | ~0.017 | [7] |

| Lactoyl-CoA | Mouse Heart | 0.0172 | [7][9] |

| Acetyl-CoA | HepG2 cells | ~3.8 (pmol/10^6 cells) | [8] |

| Propionyl-CoA | HepG2 cells | ~0.5 (pmol/10^6 cells) | [8] |

| Succinyl-CoA | HepG2 cells | ~2.8 (pmol/10^6 cells) | [8] |

| Crotonyl-CoA | HepG2 cells | 0.033 (pmol/10^6 cells) | [8] |

| Lactoyl-CoA | HepG2 cells | 0.011 (pmol/10^6 cells) | [8] |

Table 1: Concentrations of various short-chain acyl-CoAs in mammalian samples.

Studies on 3T3-L1 adipocytes have shown that isoleucine contributes significantly to the lipogenic pools of acetyl-CoA and propionyl-CoA, with isoleucine and valine catabolism accounting for 100% of the lipogenic propionyl-CoA.[1] This highlights the importance of the metabolic flux through the isoleucine degradation pathway.

Experimental Protocols

The analysis of short-chain acyl-CoAs like this compound is challenging due to their low abundance and instability. The gold-standard methodology is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Sample Preparation: Extraction and Purification

-

Cell/Tissue Homogenization: Samples are rapidly homogenized in a cold acidic solution to precipitate proteins and quench enzymatic activity. A common extraction solution is 10% trichloroacetic acid (TCA) or 5% 5-sulfosalicylic acid (SSA).[10]

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 15,000 x g) to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE): The resulting supernatant is loaded onto a solid-phase extraction column (e.g., Oasis HLB) to purify and concentrate the acyl-CoAs. The column is washed with water to remove salts and other polar impurities.

-

Elution: The acyl-CoAs are eluted with an organic solvent, typically methanol, often containing a volatile salt like ammonium acetate to improve recovery.

-

Drying and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a small volume of a suitable solvent (e.g., 5% SSA) for LC-MS/MS analysis.[10]

LC-MS/MS Analysis

-

Chromatography: Reversed-phase liquid chromatography is used to separate the different acyl-CoA species. A C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with ammonium formate) and an organic component (e.g., acetonitrile).

-

Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is the preferred scan mode for its high selectivity and sensitivity.

-

Precursor Ion: The precursor ion for this compound corresponds to its protonated molecular mass.

-

Product Ion: A characteristic product ion resulting from the fragmentation of the precursor is monitored for quantification.

-

Figure 2: General experimental workflow for acyl-CoA analysis.

Conclusion

This compound is a critical, albeit transient, metabolite in the catabolism of L-isoleucine across a wide range of organisms. Its study provides insights into branched-chain amino acid metabolism and its connections to central carbon metabolism and the biosynthesis of specialized molecules. While direct quantification of its cellular levels remains a challenge, advanced analytical techniques like LC-MS/MS offer the necessary sensitivity and specificity for its detection. Further research focusing on targeted metabolomics and flux analysis will be crucial to fully elucidate the dynamics and regulatory aspects of this compound in health and disease.

References

- 1. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Isoleucine Metabolism: Pathways, Regulation, and Physiological Significance - Creative Proteomics [creative-proteomics.com]

- 4. youtube.com [youtube.com]

- 5. Capsaicin - Wikipedia [en.wikipedia.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. profiles.foxchase.org [profiles.foxchase.org]

- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (S)-2-Methylbutanoyl-CoA in the Synthesis of Branched-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylbutanoyl-CoA serves as a crucial primer for the initiation of branched-chain fatty acid (BCFA) synthesis, specifically leading to the formation of anteiso fatty acids. This technical guide provides an in-depth exploration of the metabolic origin of this compound from the branched-chain amino acid isoleucine, its utilization by fatty acid synthase (FAS), and the subsequent elongation process that results in the production of odd-numbered, methyl-branched fatty acids. This document details the enzymatic pathways, presents quantitative data on BCFA abundance, outlines experimental protocols for the study of these processes, and provides visualizations of the key metabolic and experimental workflows.

Introduction

Fatty acid synthesis is a fundamental metabolic process responsible for the de novo construction of fatty acids from acetyl-CoA and malonyl-CoA. While the synthesis of straight-chain fatty acids is well-characterized, the formation of branched-chain fatty acids (BCFAs) involves distinct initiation steps. BCFAs are important components of cellular membranes, particularly in bacteria, and are also found in mammalian tissues where they contribute to the diversity of lipid structures and functions.

There are two primary types of BCFAs: iso fatty acids, which have a methyl branch on the penultimate carbon, and anteiso fatty acids, with a methyl branch on the antepenultimate carbon. The synthesis of anteiso fatty acids is initiated by the primer this compound.

Metabolic Origin of this compound

This compound is derived from the catabolism of the essential branched-chain amino acid, L-isoleucine. This metabolic pathway primarily occurs within the mitochondria.

The conversion of L-isoleucine to this compound is a multi-step enzymatic process:

-

Transamination: L-isoleucine is first transaminated by a branched-chain amino acid aminotransferase (BCAT) to form (S)-α-keto-β-methylvalerate.

-

Oxidative Decarboxylation: (S)-α-keto-β-methylvalerate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex catalyzes the conversion of the α-keto acid to its corresponding acyl-CoA derivative, this compound.[1]